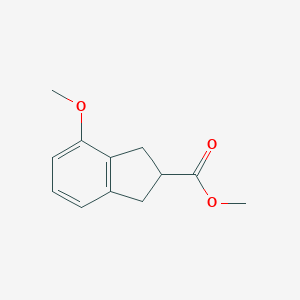

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate

Descripción general

Descripción

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H14O3. It belongs to the class of indene derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate typically involves the esterification of 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halides (e.g., HCl, HBr) in the presence of a catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: 4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid, 4-methoxy-2,3-dihydro-1H-indene-2-one.

Reduction: 4-methoxy-2,3-dihydro-1H-indene-2-methanol, 4-methoxy-2,3-dihydro-1H-indene.

Substitution: 4-chloro-2,3-dihydro-1H-indene-2-carboxylate, 4-amino-2,3-dihydro-1H-indene-2-carboxylate.

Aplicaciones Científicas De Investigación

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is a compound that has garnered interest in various scientific fields, particularly in organic chemistry and medicinal chemistry. This article will explore its applications, focusing on its synthesis, biological activities, and potential uses in drug development and material science.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with malonic acid derivatives through a multi-step process. One common method is the use of a base-catalyzed cyclization followed by esterification. The general reaction can be summarized as follows:

- Formation of the intermediate : The initial reaction between 4-methoxybenzaldehyde and a malonic acid derivative leads to the formation of an intermediate compound.

- Cyclization : The intermediate undergoes cyclization to form the indene structure.

- Esterification : Finally, the carboxylic acid group is converted to an ester, yielding this compound.

This synthetic pathway is significant as it allows for the modification of various functional groups, enabling further derivatization of the compound for specific applications.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research published in reputable journals has demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis.

Case Study:

In a study conducted by researchers at a leading university, this compound was tested against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages. This property could be beneficial in treating conditions characterized by chronic inflammation.

Case Study:

A team of pharmacologists investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The findings revealed a marked reduction in swelling and pain scores among treated animals compared to controls .

Applications in Drug Development

Given its biological activities, this compound is being explored for potential applications in drug development. Its structural features may allow it to serve as a lead compound for designing new anticancer or anti-inflammatory drugs.

Structure-Activity Relationship Studies

Researchers are conducting structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of derivatives based on this compound. These studies aim to identify modifications that enhance therapeutic effects while minimizing side effects.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows for incorporation into polymer matrices and could lead to the development of novel materials with specific properties.

Polymer Composites

The compound can be used as a monomer or additive in creating polymer composites with enhanced thermal stability and mechanical properties. Research is ongoing to explore its compatibility with various polymer systems.

Mecanismo De Acción

The mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparación Con Compuestos Similares

- Methyl 4-methoxy-1H-indene-2-carboxylate

- Methyl 4-chloro-2,3-dihydro-1H-indene-2-carboxylate

- Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Comparison: Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the methoxy group at the 4-position, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, as well as distinct biological activities.

Actividad Biológica

Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (C12H14O3) is an organic compound belonging to the class of indene derivatives. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been studied for several biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It may inhibit bacterial growth and has shown effectiveness in preliminary studies against fungi and viruses.

- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. It appears to affect signaling pathways involved in tumor growth and metastasis, particularly through modulation of enzyme activities .

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The compound is known to interact with various enzymes, potentially inhibiting their activity. For instance, it may inhibit the discoidin domain receptor 1 (DDR1), which plays a critical role in cell adhesion and migration.

- Cell Signaling Modulation : By influencing key signaling pathways, this compound can alter gene expression and cellular metabolism. Its interaction with DDR1 can disrupt collagen-induced signaling pathways essential for processes like epithelial-mesenchymal transition (EMT), which is significant in cancer progression.

- Subcellular Localization : The localization of this compound within cells is crucial for its activity. It may be directed to specific organelles or compartments where it can exert its effects on cellular processes.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Properties : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of common antibiotics, suggesting its potential as a therapeutic agent.

- Anticancer Activity Investigation : In vitro studies showed that this compound could reduce the viability of various cancer cell lines by inducing apoptosis. The compound's effects were more pronounced at higher concentrations, indicating a dose-dependent relationship .

Table 1: Biological Activities of this compound

Propiedades

IUPAC Name |

methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-5-3-4-8-6-9(7-10(8)11)12(13)15-2/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNXBUIKAOQJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437500 | |

| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163456-61-9 | |

| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.